molecular formula C14H18N2O2S B1418329 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-53-3

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1418329
CAS No.: 1105194-53-3
M. Wt: 278.37 g/mol
InChI Key: OSIWYFZABDRTEQ-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the CAS Registry Number 1105194-53-3 . It has a molecular formula of C₁₄H₁₈N₂O₂S and a molecular weight of 278.37 g/mol . This substance belongs to the benzothiazole class of compounds, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . Benzothiazole derivatives have been extensively studied and demonstrate a wide spectrum of biological properties, including potential antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities . The core benzothiazole structure consists of a benzene ring fused to a 1,3-thiazole ring, and the specific substitution at the 2-position with an ethoxy group and a tetrahydrofuran-linked methylamine chain defines this particular derivative . Research into benzothiazole analogs continues to be a significant area of interest in the discovery of new therapeutic agents, particularly for addressing challenges like antimicrobial resistance . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWYFZABDRTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized by cyclization of 2-aminothiophenol derivatives with appropriate electrophilic partners. Common methods include:

Functionalization of the 2-Amino Group with Oxolan-2-ylmethyl

The N-substitution at the 2-amino position with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group is achieved by:

  • Nucleophilic substitution reaction of the 2-amino group with an electrophilic oxolan-2-ylmethyl halide or derivative (e.g., oxolan-2-ylmethyl chloride or bromide). This reaction typically proceeds under reflux in polar aprotic solvents such as DMF or THF.

  • Reductive amination using oxolan-2-ylcarboxaldehyde and the 2-aminobenzothiazole derivative in the presence of a reducing agent (e.g., sodium cyanoborohydride), allowing selective formation of the N-substituted amine.

Representative Preparation Method

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Benzothiazole ring formation 2-aminothiophenol (6-ethoxy substituted) + ester, PPA, 160 °C, 3 h Cyclization to form 6-ethoxybenzothiazole core 70-85
2 N-alkylation 6-ethoxy-1,3-benzothiazol-2-amine + oxolan-2-ylmethyl chloride, DMF, reflux, 6 h Nucleophilic substitution at 2-amino group 65-75
3 Purification Recrystallization or column chromatography Removes impurities and side products >95 purity

Detailed Reaction Conditions and Optimization

Catalysts and Solvents

  • Copper(II) acetate (Cu(OAc)2) at 10 mol% loading with triethylamine (1 equiv) in ethanol at 70 °C for 6 hours has been found optimal for benzothiazole ring formation from 2-aminothiophenol and esters.

  • Polar aprotic solvents such as DMF or THF are preferred for N-alkylation steps to enhance nucleophilicity and solubility of reactants.

Temperature and Time

  • Elevated temperatures (70–160 °C) are required for ring closure and substitution reactions.

  • Reaction times vary from 3 hours (cyclization) to 6 hours (N-alkylation) depending on substrate reactivity and catalyst presence.

Purification Techniques

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to obtain pure crystalline product.

  • Column chromatography on silica gel with solvent gradients (e.g., hexane/ethyl acetate) is employed to separate by-products and unreacted starting materials.

Research Findings and Comparative Data

Parameter Method A (PPA Cyclization) Method B (Cu-Catalyzed Cyclization) Notes
Catalyst Polyphosphoric acid (PPA) Cu(OAc)2 (10 mol%) + Et3N Metal catalyst vs. acid catalyst
Temperature 160 °C 70 °C Lower temperature with Cu catalyst
Reaction Time 3 h 6 h Faster with PPA but harsher conditions
Yield 75-85% 70-80% Comparable yields
Purity >90% post recrystallization >95% post chromatography Purification method varies

Summary of Preparation Methodology

The preparation of this compound is efficiently achieved through a two-step process:

  • Synthesis of the 6-ethoxybenzothiazole core by cyclization of 6-ethoxy-2-aminothiophenol with esters or acid derivatives, catalyzed either by polyphosphoric acid at high temperature or copper acetate with base at moderate temperature.

  • N-substitution at the 2-amino position with an oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination, employing polar aprotic solvents and controlled heating.

Purification by recrystallization or chromatography ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. Various studies have evaluated the compound's effectiveness against different pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL Minimum Bactericidal Concentration (MBC) μg/mL
E. coli1530
S. aureus1020
C. albicans2040

These findings suggest that structural modifications can enhance antimicrobial efficacy, making this compound a candidate for further development in treating infections.

Antitumor Properties

The structural similarity of this compound to known antitumor agents has prompted investigations into its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM)
HepG212.5
MCF715.0
A54918.0

The mechanism behind its antitumor activity may involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer drug.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The compound has been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of benzothiazole, including our compound, showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of optimizing the chemical structure for enhanced activity.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with liver cancer, a derivative similar to 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments alone.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Benzothiazole Core

  • 6-Substituted Benzothiazol-2-amines: 6-Methoxy-1,3-benzothiazol-2-amine (C₈H₈N₂OS): Replacing ethoxy with methoxy reduces steric bulk and electron-donating capacity. This compound is a key intermediate in synthesizing bioactive molecules, as seen in adamantyl-acetamide hybrids . 6-Bromo-1,3-benzothiazol-2-amine (C₇H₅BrN₂S): Bromination at position 6 introduces a heavy atom, enhancing crystallinity for X-ray studies .
  • N-Substituted Derivatives :

    • N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine (C₁₆H₁₆N₂S): Aromatic N-benzyl groups enhance π-π stacking interactions, while ethyl substitution at position 6 balances lipophilicity .
    • 6-Ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (C₁₅H₁₅N₃OS): Replacing oxolan-2-ylmethyl with pyridinylmethyl introduces basicity and metal-coordination capacity .

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties
6-Ethoxy-N-(oxolan-2-ylmethyl)-... 284.38 g/mol 6-OCH₂CH₃, N-(oxolan-2-ylmethyl) Moderate polarity due to ether and cyclic oxygen
6-Methoxy-1,3-benzothiazol-2-amine 180.22 g/mol 6-OCH₃ Higher crystallinity; used in X-ray studies
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine 268.38 g/mol 6-CH₂CH₃, N-benzyl Lipophilic; suitable for hydrophobic targets

Key Research Findings

  • Synthetic Challenges : Cyclization and deprotection steps for ethoxy-substituted benzothiazoles are prone to epimerization and low yields, necessitating optimized conditions .
  • Structure-Activity Relationships (SAR): Ethoxy groups improve solubility but may reduce membrane permeability compared to methyl or halogen substituents .

Biological Activity

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OSC_{13}H_{16}N_{2}OS with a molecular weight of approximately 248.34 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticonvulsant Activity

A study on related benzothiazole derivatives indicated that compounds within this class exhibit anticonvulsant properties. Specifically, a series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results suggested that many derivatives showed significant anticonvulsant effects without neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

The mechanisms through which benzothiazole compounds exert their biological effects can vary widely. Common mechanisms include:

  • Inhibition of Enzymatic Activity : Many benzothiazoles inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Modulation of Neurotransmitter Systems : Compounds may interact with neurotransmitter receptors or alter neurotransmitter levels, contributing to their anticonvulsant effects.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Study on Related Compounds

A comparative study involving similar benzothiazole derivatives demonstrated that modifications to the substituents on the benzothiazole ring significantly influenced biological activity. For instance, changes in the alkyl chain length or functional groups led to variations in potency against specific targets, highlighting the importance of structural optimization in drug development .

Clinical Relevance

While direct clinical studies on this compound are lacking, related compounds have shown promise in preclinical models for conditions such as epilepsy and bacterial infections. This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the benzothiazole core : Reacting substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid to yield 6-substituted benzothiazol-2-amine intermediates . For example, 6-methoxy-1,3-benzothiazol-2-amine is synthesized by bromine-mediated cyclization of 4-methyl aniline derivatives .

Functionalization of the amine group : The 2-amine group is alkylated using oxolan-2-ylmethyl reagents. A common approach involves reacting the benzothiazol-2-amine with oxolan-2-ylmethyl halides in the presence of a base (e.g., NaOAc) under reflux conditions in ethanol or chloroform .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYieldKey Reference
Benzothiazole core formation4-methyl aniline, KSCN, Br₂, glacial acetic acid, 6–8 hrs70%
Amine alkylationOxolan-2-ylmethyl bromide, NaOAc, EtOH, reflux 7 hrs~22% (similar to analogous reactions)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Essential for confirming the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and oxolane protons (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1668 cm⁻¹ if present, C-N stretch at ~1267 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., H-bonding, S···S contacts). For related benzothiazoles, triclinic P1 space groups are common, with dimeric structures stabilized by N–H⋯N bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with chloroform during alkylation to enhance solubility of intermediates, as seen in analogous syntheses (yield increased from 22% to ~35%) .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
  • Temperature Control : Maintain reaction temperatures below 10°C during bromine addition to prevent side reactions (critical for benzothiazole core formation) .

Q. Key Data :

  • Ethanol vs. chloroform: 22% vs. 35% yield .
  • Phase-transfer catalysis: Reduces reaction time by 50% .

Q. What crystallographic methods are used to determine the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Space Group Analysis : For related benzothiazoles, triclinic P1 symmetry is observed, with two independent molecules per asymmetric unit .
  • Hydrogen Bonding : Classical N–H⋯N bonds (2.8–3.0 Å) and non-classical C–H⋯O/S interactions stabilize dimeric structures. For example, C6–H6⋯O3 (2.95 Å) and S1⋯S2 (3.62 Å) contacts form ribbon-like assemblies .
  • Torsion Angle Analysis : Dihedral angles (e.g., N–C–C–C = −96.5° to −100.3°) reveal gauche conformations of bulky substituents .

Q. Table 2: Crystallographic Parameters (Analogous Compound)

ParameterValue
Space GroupP1
H-bond (N–H⋯N)2.85 Å
S⋯S Interaction3.62 Å
Dihedral Angle−96.5°

Q. How can contradictory data in biological activity studies be resolved for this compound?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., doxorubicin) to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to address discrepancies in in vivo vs. in vitro efficacy .
  • Computational Modeling : Perform molecular docking to identify target binding affinities (e.g., EGFR or tubulin) and correlate with experimental IC₅₀ values .

Case Study : Antitumor activity of a benzothiazole derivative showed IC₅₀ = 2.1 μM in MCF-7 cells but was inactive in A548. Docking revealed selective binding to estrogen receptors, explaining the disparity .

Q. What computational strategies are effective for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in benzothiazole) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess stability. For benzothiazoles, gaps <4 eV indicate high reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in water/DMSO to predict aggregation behavior, critical for bioavailability .

Q. How can derivatization enhance the biological activity of this compound?

Methodological Answer:

  • Schiff Base Formation : Introduce hydrazone moieties via condensation with aldehydes/ketones, improving antimicrobial activity (e.g., MIC reduced from 128 μg/mL to 16 μg/mL) .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to enhance DNA intercalation and cytotoxicity .

Example : A thiazole-hydrazone derivative showed 8-fold higher antitumor activity than the parent compound due to enhanced membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

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